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Compound of Interest

Compound Name:
4-(2-Ethoxyphenyl)-2-methyl-1-

butene

Cat. No.: B105944 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 4-(2-ethoxyphenyl)-2-methyl-1-butene. Due to the limited availability of direct

experimental spectra for this specific molecule in publicly accessible databases, this document

presents a detailed, predictive analysis based on the known spectroscopic characteristics of

structurally analogous compounds. The data herein is intended to serve as a reliable reference

for researchers involved in the synthesis, characterization, and application of related

molecules.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 4-(2-ethoxyphenyl)-2-methyl-1-butene. These

predictions are derived from spectral data of similar structures, including 2-methyl-4-phenyl-1-

butene and ethoxybenzene, taking into account the expected electronic and structural effects of

the substituents.

¹H NMR (Proton NMR) Data
Table 1: Predicted ¹H NMR Chemical Shifts for 4-(2-Ethoxyphenyl)-2-methyl-1-butene
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.15 d 1H Ar-H

~7.10 t 1H Ar-H

~6.85 t 1H Ar-H

~6.80 d 1H Ar-H

~4.75 s 1H =CH₂

~4.60 s 1H =CH₂

~4.05 q 2H -OCH₂CH₃

~2.70 t 2H Ar-CH₂-

~2.30 t 2H -CH₂-C=

~1.70 s 3H =C-CH₃

~1.40 t 3H -OCH₂CH₃

Predicted in CDCl₃ at 400 MHz.

¹³C NMR (Carbon NMR) Data
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(2-Ethoxyphenyl)-2-methyl-1-butene
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Chemical Shift (δ, ppm) Assignment

~156.5 Ar-C-O

~145.0 =C(CH₃)-

~130.0 Ar-C (quaternary)

~128.5 Ar-CH

~127.0 Ar-CH

~120.5 Ar-CH

~112.0 Ar-CH

~110.0 =CH₂

~63.5 -OCH₂CH₃

~40.0 Ar-CH₂-

~30.0 -CH₂-C=

~22.5 =C-CH₃

~14.8 -OCH₂CH₃

Predicted in CDCl₃ at 100 MHz.

IR (Infrared) Spectroscopy Data
Table 3: Predicted IR Absorption Bands for 4-(2-Ethoxyphenyl)-2-methyl-1-butene

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b105944?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

~3075 Medium =C-H stretch (alkene)

~3050 Medium =C-H stretch (aromatic)

~2960 Strong C-H stretch (aliphatic)

~1650 Medium C=C stretch (alkene)

~1600, 1495 Medium-Strong C=C stretch (aromatic)

~1240 Strong C-O stretch (aryl ether)

~890 Strong =CH₂ bend (out-of-plane)

MS (Mass Spectrometry) Data
Table 4: Predicted Mass Spectrometry Fragmentation for 4-(2-ethoxyphenyl)-2-methyl-1-
butene

m/z Predicted Fragment Ion

190 [M]⁺ (Molecular Ion)

135 [M - C₄H₇]⁺

107 [M - C₄H₇ - C₂H₄]⁺

91 [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-(2-ethoxyphenyl)-2-methyl-1-
butene in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at a probe temperature of 298 K.

Use a spectral width of approximately 16 ppm.

Employ a 30-degree pulse angle with a relaxation delay of 1 second.

Collect 16-32 scans for adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Use a spectral width of approximately 240 ppm.

Employ a 45-degree pulse angle with a relaxation delay of 2 seconds.

Collect 1024-4096 scans.

Data Processing: Process the raw data using appropriate NMR software. Apply Fourier

transformation, phase correction, and baseline correction. Calibrate the spectra using the

TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

IR Spectroscopy
Sample Preparation: For a neat liquid sample, place a small drop of 4-(2-ethoxyphenyl)-2-
methyl-1-butene between two potassium bromide (KBr) or sodium chloride (NaCl) plates to

form a thin film.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment.

Place the prepared sample in the spectrometer's sample holder.
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Scan the sample over a range of 4000-400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g.,

methanol or dichloromethane) into the mass spectrometer via direct infusion or through a

gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI)

source.

Acquisition:

Use a standard EI energy of 70 eV.

Scan a mass range of m/z 40-500.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

elucidate the structure of the fragments.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized organic compound.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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